molecular formula C11H10N2O2 B11895151 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11895151
M. Wt: 202.21 g/mol
InChI Key: NJOUEJXRWNWAAC-UHFFFAOYSA-N
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Description

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound features a benzoic acid core substituted with an amino group and a pyrrole ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with ammonia or an amine source under controlled conditions. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst, followed by refluxing for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro-4-(1H-pyrrol-1-yl)benzoic acid.

    Reduction: 3-Amino-4-(1H-pyrrol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of synthetic transformations and potential therapeutic applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-4-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)

InChI Key

NJOUEJXRWNWAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N

Origin of Product

United States

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